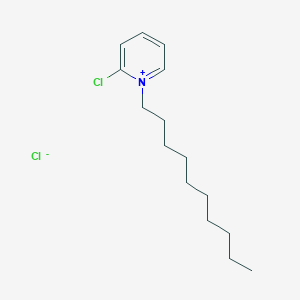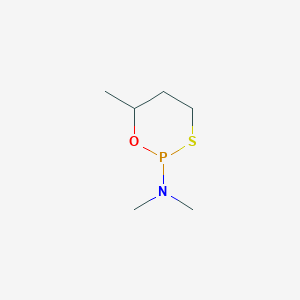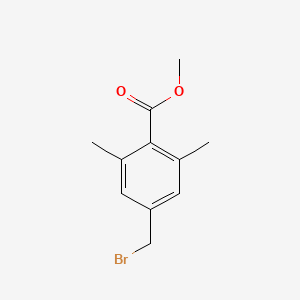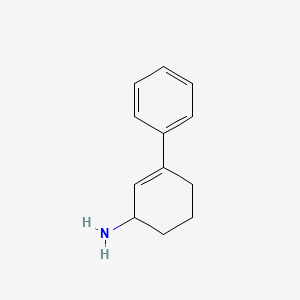![molecular formula C26H39N3 B14307404 2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) CAS No. 112831-16-0](/img/structure/B14307404.png)
2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This specific compound is characterized by its unique structure, which includes multiple diethyl groups and methylene bridges, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) typically involves the condensation of 3,4-diethyl-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of methylene bridges between the pyrrole units. The reaction conditions often include:
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid.
Temperature: Moderate temperatures around 60-80°C.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 3,4-diethyl-1H-pyrrole and formaldehyde.
Reaction Control: Automated systems to monitor and control temperature, pH, and reaction time.
Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, particularly at the nitrogen atom or the methylene bridges.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated pyrroles.
Applications De Recherche Scientifique
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and dyes.
Mécanisme D'action
The mechanism of action of 2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.
Interact with DNA: Intercalate into DNA, potentially leading to changes in gene expression.
Modulate Receptors: Bind to cellular receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Similar structure but with different substituents.
2,4-Dimethyl-3,5-diethoxycarbonyl-pyrrole: Another pyrrole derivative with distinct functional groups.
Uniqueness
2,2’-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole) is unique due to its multiple diethyl groups and methylene bridges, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
112831-16-0 |
|---|---|
Formule moléculaire |
C26H39N3 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2,5-bis[(3,4-diethyl-1H-pyrrol-2-yl)methyl]-3,4-diethyl-1H-pyrrole |
InChI |
InChI=1S/C26H39N3/c1-7-17-15-27-23(19(17)9-3)13-25-21(11-5)22(12-6)26(29-25)14-24-20(10-4)18(8-2)16-28-24/h15-16,27-29H,7-14H2,1-6H3 |
Clé InChI |
IAAZQIZWCUYKJO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC(=C1CC)CC2=C(C(=C(N2)CC3=C(C(=CN3)CC)CC)CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)

![5-[(4-Nitrophenyl)selanyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14307347.png)

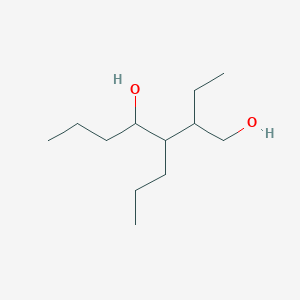
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
